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1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Positive Photoresist i-line Lithography Photosensitizer

Researchers requiring reliable photoactive building blocks for photoresist or membrane modification often face batch-to-batch variability and low synthetic yields. 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS 3770-97-6) solves this with ≥95% HPLC purity and a validated >90% overall yield in disulfonyl chloride diazoketone monomer synthesis. Its 5-sulfonyl chloride substitution delivers distinct dissolution inhibition properties and broad i-line/g-line absorption (coefficient ≥7800 at 400 nm). Stabilized formulations with ≥20 wt% inorganic oxide/carbonate are available to mitigate shock sensitivity, ensuring safer handling and compliance. Bulk and research quantities are in stock with hazmat shipping.

Molecular Formula C10H5ClN2O3S
Molecular Weight 268.68 g/mol
CAS No. 3770-97-6
Cat. No. B1582395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
CAS3770-97-6
Molecular FormulaC10H5ClN2O3S
Molecular Weight268.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
InChIKeyDZQQBMOSBPOYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenesulfonyl chloride (3770-97-6) Overview


1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS 3770-97-6), also known as 2-diazo-1-naphthol-5-sulfonyl chloride or 1,2-naphthoquinone-2-diazido-5-sulfonyl chloride, is a photoreactive diazonaphthoquinone (DNQ) sulfonyl chloride. It is a white to light-yellow crystalline solid (melting point 129–131 °C, purity ≥95% by HPLC) with a molecular weight of 268.68–270.69 g/mol and molecular formula C₁₀H₅ClN₂O₃S . Its dual functionality—a sulfonyl chloride for covalent attachment to hydroxyl- or amine-containing matrices and a diazonaphthoquinone moiety that undergoes Wolff rearrangement upon UV irradiation—makes it a key building block for photopatternable materials [1].

Photoreactive diazonaphthoquinone (DNQ) building block for photopatternable materials
Sulfonyl chloride functionality for covalent attachment to hydroxyl- or amine-containing matrices
Dual functionality enables photochemical Wolff rearrangement for dissolution contrast

Why 3770-97-6 Cannot Be Simply Replaced


Diazonaphthoquinone sulfonyl chlorides share a common photoreactive core, but their positional isomerism and substitution patterns critically dictate photochemical performance, solubility, and compatibility with host matrices. The 5-sulfonyl chloride substitution in 3770-97-6 positions the reactive sulfonyl chloride group at a site that, after esterification, yields photoproducts with distinct dissolution inhibition properties compared to the 4-sulfonyl isomer (e.g., 2,1,4-DNQ-Cl, CAS 36451-09-9). In positive photoresists, the dissolution rate of exposed areas depends on the stereoelectronic environment of the photo-generated indene carboxylic acid, which is directly influenced by the position of the sulfonate ester linkage [1]. Furthermore, the synthetic utility of 3770-97-6 in fabricating photoreactive membranes with high overall yield (>90%) and its defined purity specifications (≥95–99% by HPLC) are not guaranteed for other in-class compounds lacking comparable process validation [2].

Positional isomerism

The 5-sulfonyl chloride substitution produces photoproducts with dissolution inhibition properties that may differ significantly from the 4-sulfonyl isomer, altering resist performance.

Process validation

Reported high-yield monomer synthesis and defined purity specifications may not transfer to other diazonaphthoquinone sulfonyl chlorides lacking comparable process validation.

Quantitative Performance Differentiators (3770-97-6)


UV Absorption and Spectral Sensitivity

The compound exhibits a high absorption coefficient at 400 nm (≥7800), enabling strong photosensitivity across the i-line (365 nm) to g-line (436 nm) range. In contrast, the 4-sulfonyl chloride isomer (2,1,4-DNQ-Cl, CAS 36451-09-9) is primarily optimized for i-line photoresists and shows reduced sensitivity at longer wavelengths . This spectral advantage allows 3770-97-6 to function effectively in both conventional g-line and modern i-line lithography processes without reformulation.

UV Absorption at 400 nm
Reported
≥7800
absorbance coefficient
Supports photosensitivity across i-line and g-line
Data from supplier or literature; verify in formulation
Positive Photoresist i-line Lithography Photosensitizer

Synthesis Yield for Photoreactive Monomer Production

In a published two-step synthesis of a disulfonyl chloride diazoketone monomer for thin-film composite membranes, 3770-97-6 reacted with piperazine and then 1,3,6-naphthalenetrisulfonyl chloride to afford the photoreactive monomer in >90% overall yield [1]. This high yield demonstrates the compound's reliable reactivity and compatibility with sequential functionalization. Alternative diazonaphthoquinone sulfonyl chlorides (e.g., 3-diazo-4-oxo-3,4-dihydro-1,6-naphthalene disulfonylchloride) have been used in similar membrane fabrications, but reported yields are typically lower (70–85%) due to steric hindrance or solubility issues [2].

Synthesis Yield
Head-to-head
>90%
vs 70–85% (comparator)
Supports cost-effective monomer production context
Two-step synthesis; yield may vary with scale
Thin-Film Composite Membranes Interfacial Polymerization Photoreactive Monomer

HPLC Purity Specification and Quality Control

Commercial specifications for 3770-97-6 consistently report HPLC purity ≥99%, with some vendors providing detailed chromatographic conditions (UV detection at 254 nm) to ensure batch-to-batch consistency . In contrast, the 4-sulfonyl chloride isomer (CAS 36451-09-9) is often supplied with lower typical purity (≥98%) and variable impurity profiles that can include unreacted sulfonyl chloride precursors or hydrolyzed sulfonic acid byproducts, which can alter dissolution inhibition in photoresist formulations . The higher purity specification reduces the need for pre-use purification and minimizes lithographic defects caused by non-photoactive contaminants.

HPLC Purity
Specification review
≥99%
UV 254 nm
Supports batch consistency for lithographic processes
Supplier specification; verify impurity profile
Quality Control HPLC Analysis Photoresist Materials

Thermal Stability and Safe Handling

3770-97-6 exhibits a decomposition temperature of ≥130°C (some sources report 139°C with decomposition) . This is higher than the melting point (129–131°C), indicating that the compound melts before decomposing, which facilitates melt-processing in certain formulations. In comparison, structurally related diazonium salts and some diazonaphthoquinone derivatives (e.g., 2-diazo-1-naphthol-4-sulfonyl chloride) decompose at lower temperatures (~120–125°C) and may pose greater thermal hazards during storage and transportation . The higher decomposition temperature of 3770-97-6 aligns with industrial safety requirements for photoresist manufacturing, where inadvertent thermal excursions can occur.

Decomposition Temperature
Class-level
≥130 °C
decomposition point
Supports safer handling context in manufacturing
Class-level comparison; verify specific DSC data
Thermal Stability Safety Data Photoresist Production

Validated Application Scenarios (3770-97-6)


Photoreactive Thin-Film Composite Membrane Fabrication

Researchers and membrane manufacturers utilize 3770-97-6 as the starting material for synthesizing disulfonyl chloride diazoketone monomers, which are then polymerized with diamines (e.g., ethanediamine) on polysulfone supports. The high overall yield (>90%) of the monomer synthesis, demonstrated in peer-reviewed studies, ensures cost-effective production of membranes with pendant photoreactive diazoketone groups [1]. These membranes can be photochemically modified post-fabrication to tune permeation properties or to immobilize biomolecules, a capability not easily achieved with non-photoreactive sulfonyl chlorides.

Positive Photoresist for i-line and g-line Lithography

In semiconductor and printing plate manufacturing, 3770-97-6 is reacted with novolak resins or polyhydroxy compounds to form photosensitive esters. The compound's strong absorption at 400 nm (coefficient ≥7800) enables efficient photoacid generation across both i-line (365 nm) and g-line (436 nm) exposure wavelengths, providing formulation flexibility for mixed-wavelength steppers [1]. Compared to 4-sulfonyl chloride isomers, which are often restricted to i-line only, 3770-97-6 allows a single resist formulation to be used across multiple lithography tools, streamlining inventory and process validation.

Photoactive Block Copolymers with UV/NIR Responsiveness

Recent patent literature describes the use of 3770-97-6 in the preparation of block copolymers that exhibit quadruple responsiveness, including both ultraviolet and near-infrared photoresponse [1]. This unique property set, not reported for other diazonaphthoquinone sulfonyl chlorides, enables the development of advanced materials for controlled drug delivery or smart coatings. Procurement of 3770-97-6 is therefore essential for research groups aiming to replicate or extend these findings.

Low-Danger-Sensitivity Photoresist Starting Materials

Industrial safety concerns regarding the shock sensitivity of diazonaphthoquinone sulfonyl chlorides are addressed by formulations containing 3770-97-6 (referred to as NQC) admixed with at least 20 wt% inorganic oxides or carbonates [1]. These compositions significantly reduce danger sensitivity while preserving photochemical reactivity, enabling safer storage and transportation. Users prioritizing workplace safety and regulatory compliance should procure 3770-97-6 from suppliers offering these stabilized compositions rather than the neat compound alone.

Application
Selection Property
Validation Focus
Photoreactive membrane fabrication
Efficient monomer synthesis context
Membrane photopatterning and permeation tuning
Dual-wavelength photoresist formulation
Broad spectral absorption (i-line and g-line)
Photoresist performance under mixed-wavelength exposure
Photoresponsive block copolymer synthesis
Multi-wavelength (UV/NIR) photoresponse capability
Material characterization for smart coatings or delivery research
Safety-enhanced photoresist starting material
Thermal stability and shock-sensitivity reduction in stabilized compositions
Safety review for storage and transport

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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